

physical and chemical properties of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

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Compound of Interest

Compound Name: 2-(2-Ethoxy-4-formylphenoxy)acetic acid

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An In-depth Technical Guide to 2-(2-Ethoxy-4-formylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(2-Ethoxy-4-formylphenoxy)acetic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Physical Properties

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Its core structure consists of a benzene ring substituted with an ethoxy group, a formyl group, and an acetic acid moiety linked via an ether bond.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(2-Ethoxy-4-formylphenoxy)acetic acid
CAS Number	51264-76-7[1]
Molecular Formula	C ₁₁ H ₁₂ O ₅ [2]
Molecular Weight	224.21 g/mol [2]
Canonical SMILES	CCOC1=C(C=CC(=C1)C=O)OCC(=O)O
InChI Key	BALVFSVIEQRSSY-UHFFFAOYSA-N

Table 2: Physical Properties

Property	Value	Source
Physical State	Solid	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

While specific experimental data for the melting point, boiling point, solubility, and pKa of **2-(2-Ethoxy-4-formylphenoxy)acetic acid** are not readily available in the searched literature, its structural analogues, such as other phenoxyacetic acids, are generally crystalline solids with moderate solubility in organic solvents and limited solubility in water. The acidity of the carboxylic acid group is expected to be in a similar range to other acetic acid derivatives.

Synthesis and Experimental Protocols

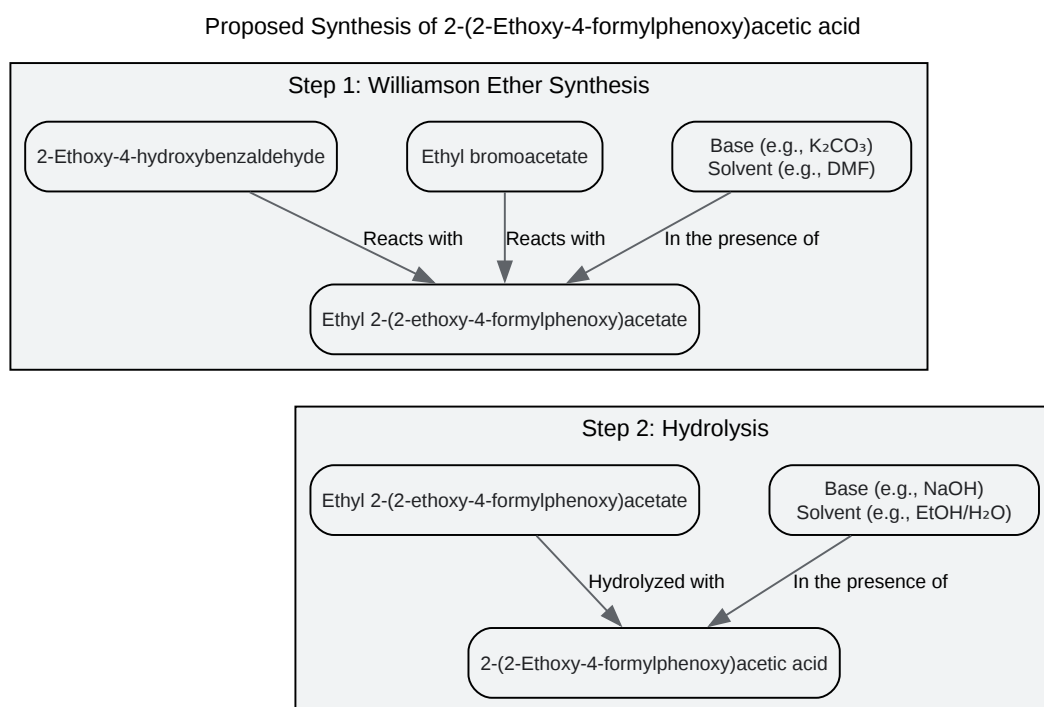
A definitive, step-by-step experimental protocol for the synthesis of **2-(2-Ethoxy-4-formylphenoxy)acetic acid** is not explicitly detailed in the available literature. However, a plausible and widely used method for the preparation of phenoxyacetic acids is the Williamson

ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

A general synthetic approach for 2-(2-formylphenoxy)acetic acids has been described, which can be adapted for the target molecule.[3] This would involve the reaction of a substituted 2-hydroxybenzaldehyde with a haloacetate, followed by hydrolysis.

Proposed Synthesis Workflow:

The synthesis of **2-(2-Ethoxy-4-formylphenoxy)acetic acid** can be logically envisioned as a two-step process starting from 2-ethoxy-4-hydroxybenzaldehyde.



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A proposed two-step synthesis pathway.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

- To a solution of 2-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (2 equivalents).
- Stir the mixture at room temperature for a designated period to facilitate the formation of the phenoxide.
- Add ethyl bromoacetate (1.1 to 1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
- Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to **2-(2-Ethoxy-4-formylphenoxy)acetic acid**

- Dissolve the purified ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in a mixture of ethanol and water.
- Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M solution), to the ester solution.

- Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.
- After the reaction is complete, remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
- Recrystallize the crude acid from a suitable solvent system to obtain the pure **2-(2-Ethoxy-4-formylphenoxy)acetic acid**.

Chemical Reactivity and Stability

The chemical reactivity of **2-(2-Ethoxy-4-formylphenoxy)acetic acid** is primarily dictated by the three functional groups present in the molecule: the carboxylic acid, the aldehyde, and the aromatic ether.

- **Carboxylic Acid:** This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidic nature allows for salt formation with bases.
- **Aldehyde:** The formyl group is susceptible to nucleophilic attack and can participate in reactions like oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines, oximes, and hydrazones.
- **Aromatic Ring:** The benzene ring is activated towards electrophilic substitution by the electron-donating ethoxy and carboxymethoxy groups. The positions ortho and para to these activating groups are the most likely sites for substitution.
- **Ether Linkage:** The ether bonds are generally stable but can be cleaved under harsh acidic conditions.

Information on the long-term stability and specific storage conditions is not detailed in the available literature, but as a general precaution for substituted aromatic aldehydes and

carboxylic acids, it should be stored in a cool, dry place away from strong oxidizing agents and bases.

Biological Activity and Potential Applications

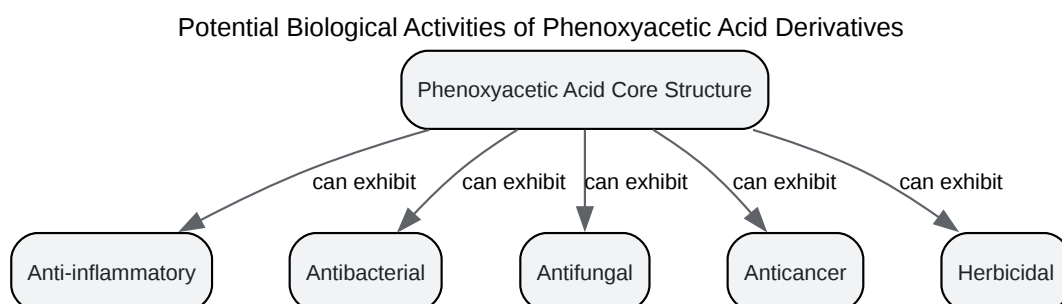
Currently, there is no specific information in the public domain detailing the biological activity or signaling pathways associated with **2-(2-Ethoxy-4-formylphenoxy)acetic acid**.

However, the broader class of phenoxyacetic acid derivatives has been investigated for a wide range of biological activities, including:

- **Herbicidal Activity:** Certain chlorinated phenoxyacetic acids are well-known herbicides.
- **Pharmacological Potential:** Various derivatives have been explored for their anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4][5] For instance, some substituted (2-phenoxyphenyl)acetic acids have shown anti-inflammatory activity.

The presence of the aldehyde functional group makes **2-(2-Ethoxy-4-formylphenoxy)acetic acid** a versatile building block for the synthesis of more complex molecules through derivatization, such as the formation of Schiff bases, which are known to possess a wide array of biological activities.

Logical Relationship of Phenoxyacetic Acid Derivatives and their Potential Biological Activities:



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Potential bioactivities of the phenoxyacetic acid scaffold.

Given its structural features, **2-(2-Ethoxy-4-formylphenoxy)acetic acid** could be a candidate for inclusion in screening libraries for the discovery of new bioactive compounds.[6][7][8]

Conclusion

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a chemical compound with a well-defined structure but limited publicly available data on its experimental physical properties and biological activity. The synthetic route via Williamson ether synthesis is a well-established and logical approach for its preparation. The presence of multiple functional groups makes it a potentially valuable intermediate for the synthesis of a variety of derivatives for screening in drug discovery and other life science applications. Further research is warranted to fully characterize its physicochemical properties and to explore its potential biological activities.

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References

- 1. 2-(2-Ethoxy-4-formylphenoxy)acetic acid - Safety Data Sheet [chemicalbook.com]
- 2. (2-Ethoxy-4-formylphenoxy)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 3. biosynth.com [biosynth.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. selleckchem.com [selleckchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Phenotypic Screening Library [otavachemicals.com]
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